molecular formula C12H11NO3 B1324364 Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate CAS No. 104179-54-6

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

Cat. No. B1324364
CAS RN: 104179-54-6
M. Wt: 217.22 g/mol
InChI Key: QJHDNWZFADKDFR-UHFFFAOYSA-N
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Description

“Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate” is a synthetic compound that belongs to the class of quinoline derivatives . It has a CAS Number of 104179-54-6 and a molecular weight of 217.22 . The IUPAC name for this compound is methyl 3-hydroxy-2-methylquinoline-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.22 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Anticancer Activity

Quinoline derivatives, including Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, have been identified as having significant potential in anticancer treatments. They are known to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, some quinoline compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication in rapidly dividing cells, such as cancer cells .

Antioxidant Properties

These compounds also exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress, a condition associated with various chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant activity stems from their ability to scavenge free radicals and chelate metal ions .

Anti-Inflammatory Uses

The anti-inflammatory properties of quinoline derivatives make them suitable candidates for the treatment of inflammatory diseases. They can modulate the production of pro-inflammatory cytokines and inhibit the enzymatic activity of cyclooxygenase (COX), which is involved in the inflammatory response .

Antimicrobial and Antituberculosis Effects

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate has applications in combating microbial infections, including tuberculosis. Quinoline derivatives have been found to be effective against a broad spectrum of bacteria and are particularly useful in the treatment of drug-resistant strains of tuberculosis .

Antimalarial Activity

Quinolines are historically known for their antimalarial properties, with chloroquine being one of the most famous examples. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria, making them valuable in the development of new antimalarial drugs .

Anti-SARS-CoV-2 Potential

Recent studies have explored the potential of quinoline derivatives as anti-SARS-CoV-2 agents, which could be used in the treatment of COVID-19. Their mechanism may involve the inhibition of viral entry or replication, although more research is needed to fully understand their efficacy and safety in this context .

Neuroprotective Effects

Research has indicated that quinoline derivatives may have neuroprotective effects, which could be harnessed in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. These effects are likely due to their antioxidant properties and their ability to modulate neuronal signaling pathways .

Cardiovascular Applications

Lastly, the cardiovascular applications of these compounds are being investigated. They may offer benefits in treating conditions like hypertension and arrhythmias due to their effects on cardiac ion channels and their potential to improve endothelial function .

properties

IUPAC Name

methyl 3-hydroxy-2-methylquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHDNWZFADKDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate

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